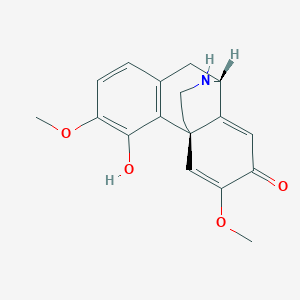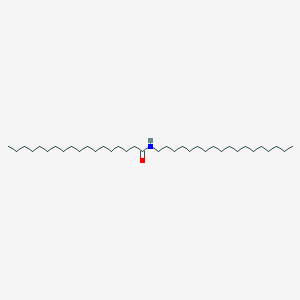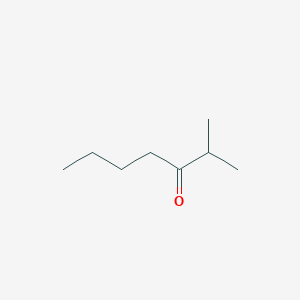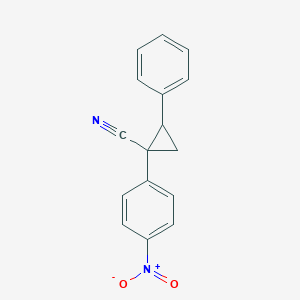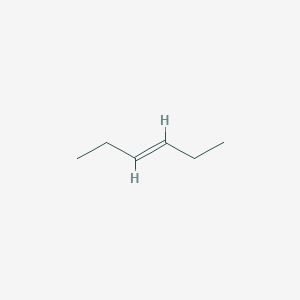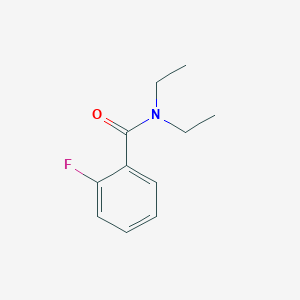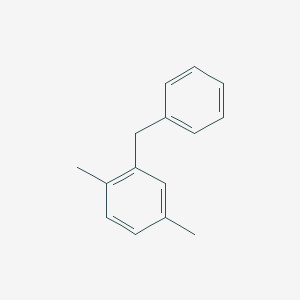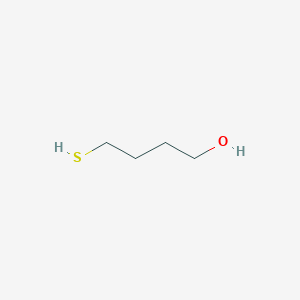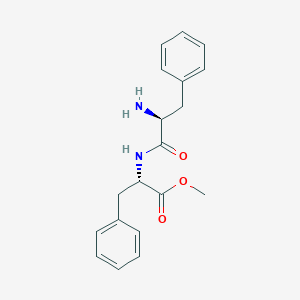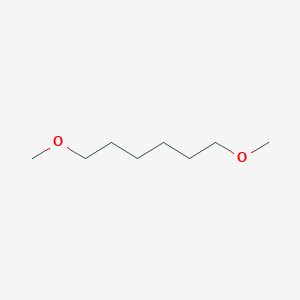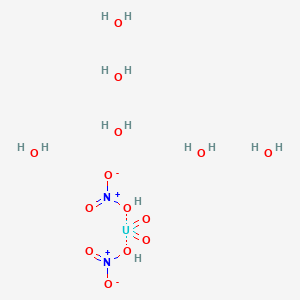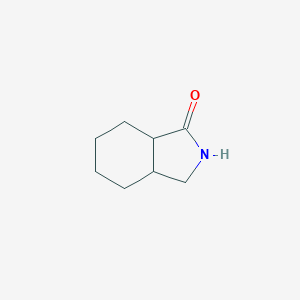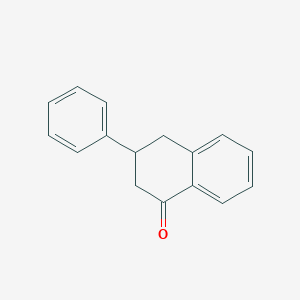
3-phenyl-3,4-dihydro-2H-naphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-3,4-dihydro-2H-naphthalen-1-one, also known as 1-tetralone, is a chemical compound with a naphthalene backbone and a ketone functional group. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one is not fully understood. However, it has been suggested that it may act as an inhibitor of enzymes involved in various biochemical pathways. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
Several studies have investigated the biochemical and physiological effects of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-phenyl-3,4-dihydro-2H-naphthalen-1-one in lab experiments is its availability and ease of synthesis. It is also a versatile precursor for the synthesis of various compounds. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several potential future directions for the study of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies may investigate its potential as a precursor for the synthesis of novel pharmaceuticals and organic compounds.
Synthesis Methods
The synthesis of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one can be achieved through several methods, including the Pechmann condensation reaction, Friedel-Crafts acylation, and the Claisen-Schmidt condensation reaction. The Pechmann condensation reaction involves the reaction of phenol with a β-ketoester in the presence of a strong acid catalyst. Friedel-Crafts acylation involves the reaction of benzene with acyl chloride in the presence of a Lewis acid catalyst. The Claisen-Schmidt condensation reaction involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst.
Scientific Research Applications
3-phenyl-3,4-dihydro-2H-naphthalen-1-one has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of various pharmaceuticals, such as anti-inflammatory and anticancer drugs. It has also been used in the synthesis of organic dyes and pigments, as well as in the production of fragrances and flavors.
properties
CAS RN |
14944-26-4 |
|---|---|
Product Name |
3-phenyl-3,4-dihydro-2H-naphthalen-1-one |
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-phenyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H14O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-9,14H,10-11H2 |
InChI Key |
HNDSZALVIVDDGH-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



